molecular formula C11H9N5O B2431414 3-Cyclopropyl-5-([1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole CAS No. 2415553-03-4

3-Cyclopropyl-5-([1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole

Cat. No. B2431414
CAS RN: 2415553-03-4
M. Wt: 227.227
InChI Key: VVYUEJGQAVXIIN-UHFFFAOYSA-N
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Description

The compound “3-Cyclopropyl-5-([1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole” belongs to a class of compounds known as triazolopyridines . Triazolopyridines are heterocyclic compounds that have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties .


Synthesis Analysis

While specific synthesis methods for “3-Cyclopropyl-5-([1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole” were not found, triazolopyridines and their derivatives are generally synthesized through reactions involving hydrazonoyl halides .


Molecular Structure Analysis

The molecular structure of “3-Cyclopropyl-5-([1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole” would likely be characterized by the presence of a triazolopyridine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridine .

Scientific Research Applications

Bioactivity and Medicinal Chemistry

The 1,2,4-oxadiazole moiety, a component of 3-Cyclopropyl-5-([1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole, is integral in the realm of medicinal chemistry. This five-membered aromatic ring, featuring a pyridine-type nitrogen atom, showcases a propensity for binding with various enzymes and receptors in biological systems, fostering a multitude of bioactivities. The versatility of 1,3,4-oxadiazole derivatives spans a broad spectrum of medicinal applications, encompassing roles as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral agents, and more. This spectrum of therapeutic potential underlines the significant contribution of these compounds to various healthcare domains, marking them as pivotal entities in contemporary medicinal chemistry (Verma et al., 2019).

Synthetic Routes and Sensing Applications

Oxadiazole scaffolds, particularly 1,3,4-oxadiazole derivatives, are recognized for their extensive applications not just in pharmacology but also in fields like material science, polymers, and organic electronics. The synthesis of 1,3,4-oxadiazoles is achieved through various strategies, including dehydrogenative cyclization, oxidative cyclization, condensation cyclization, and more. These molecules, noted for their high photoluminescent quantum yield, thermal and chemical stability, and potential coordination sites (N and O donor atoms), are particularly valued in the development of metal-ion sensors, demonstrating a wide scope of utility beyond their biological applications (Sharma et al., 2022).

Heterocyclic Chemistry and Drug Development

The heterocyclic compound 1,3,4-oxadiazole is acknowledged as a critical component in the development of new medicinal entities. Its role is instrumental in devising treatments for an array of diseases, underpinning the importance of heterocycles in drug discovery and development. These compounds, notably utilized as anticonvulsants, antivirals, anti-inflammatories, central vasodilators, and more, highlight the chemical versatility and therapeutic significance of heterocyclic compounds like 1,3,4-oxadiazole in addressing various health concerns (Baranwal et al., 2022).

Future Directions

The development of new derivatives of triazolopyridines is an active area of research due to their diverse pharmacological activities . Future research could focus on the synthesis of new derivatives of “3-Cyclopropyl-5-([1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole” and the exploration of their biological activities.

properties

IUPAC Name

3-cyclopropyl-5-([1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c1-2-7(1)10-13-11(17-15-10)8-3-4-9-14-12-6-16(9)5-8/h3-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYUEJGQAVXIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole

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